molecular formula C11H8BrN3O B5142864 N-(2-bromophenyl)pyrazine-2-carboxamide

N-(2-bromophenyl)pyrazine-2-carboxamide

Cat. No.: B5142864
M. Wt: 278.10 g/mol
InChI Key: IJUJPCQBJSRMNA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a pyrazine ring linked to a 2-bromophenyl group via a carboxamide bridge. Its structure enables diverse biological activities, including antimycobacterial, antifungal, and enzyme inhibitory properties. The bromine atom at the ortho-position of the phenyl ring contributes to its electronic and steric profile, influencing interactions with biological targets and physicochemical properties such as lipophilicity .

Properties

IUPAC Name

N-(2-bromophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJPCQBJSRMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-bromophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-bromoaniline. The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or a similar reagent to form the corresponding acyl chloride, which then reacts with the amine to yield the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-bromophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, especially in the presence of catalysts like palladium.

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles depending on the desired substitution .

Scientific Research Applications

N-(2-bromophenyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antitubercular activity, it may inhibit the synthesis of essential components in Mycobacterium tuberculosis, similar to other pyrazine carboxamides . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimycobacterial Activity

Pyrazinecarboxamides are prominent for their activity against Mycobacterium tuberculosis. Key comparisons include:

Compound Substituents MIC (mg/L) Target Strains Reference
N-(2-bromophenyl)pyrazine-2-carboxamide 2-bromo on phenyl ≤2 M. tuberculosis H37Rv
N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide 4-CF₃ on phenyl ≤2 M. tuberculosis H37Rv
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide 3-I, 4-CH₃ on phenyl ≤2 M. tuberculosis H37Rv
5-(hexylamino)-N-(p-tolyl)pyrazine-2-carboxamide 5-hexylamino on pyrazine, 4-CH₃ on phenyl 1.56 M. tuberculosis H37Ra

Key Findings :

  • Substituent Position : The ortho-bromo group in this compound confers comparable activity to para-substituted analogs (e.g., CF₃, I, CH₃), suggesting positional flexibility in the phenyl ring for antimycobacterial efficacy .
  • Pyrazine Modifications: Alkylamino substitutions on the pyrazine core (e.g., 5-hexylamino) enhance activity (MIC = 1.56 µg/mL), likely due to increased lipophilicity and membrane penetration .

Key Findings :

  • Halogen Effects : Chlorine at the pyrazine 6-position (e.g., 6-Cl) enhances antifungal and photosynthesis-inhibiting activity compared to bromine-substituted analogs. This may reflect chlorine’s smaller size and stronger electron-withdrawing effects .
  • Synergistic Substituents : Disubstitution on the phenyl ring (e.g., 3-I, 4-CH₃) improves activity, indicating synergistic steric and electronic interactions .
Crystallography and Stability
  • N-(quinolin-8-yl)pyrazine-2-carboxamide: Forms tridentate ligands with Hg(II), highlighting the role of π–π stacking in coordination polymers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromophenyl)pyrazine-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and 2-bromoaniline. A common approach involves activating the carboxylic acid group using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under reflux (60–80°C). Post-reaction purification via recrystallization in ethanol yields pure product (~48% yield) . Reaction parameters such as solvent polarity, temperature control, and stoichiometric ratios of reagents are critical to minimizing by-products like unreacted aniline or dimerized intermediates .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to verify the presence of aromatic protons (δ 7.2–8.5 ppm) and the carboxamide NH signal (δ ~10.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms planar molecular geometry (dihedral angle: 10.2° between pyrazine and bromophenyl rings) and intramolecular N–H⋯N hydrogen bonding. Software like SHELX is employed for refinement .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺ at m/z 294.0) .

Q. What in vitro biological screening approaches are used to evaluate the antimycobacterial activity of this compound?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) Assays : Performed against Mycobacterium tuberculosis H37Rv strains using microdilution methods. Activity is observed at ≥32 µg/mL for N-(2-nitrophenyl) analogs, with selectivity indices (SI) calculated as CC₅₀/MIC to prioritize compounds for in vivo testing .
  • In Silico Docking : Molecular docking against targets like mycolic acid cyclopropane synthase (CmaA2, PDB: 3HEM) predicts binding affinities and modes of action .

Advanced Research Questions

Q. How does the coordination of this compound with transition metals influence its chemical properties, and what characterization techniques are employed?

  • Methodology : The carboxamide group acts as a bidentate ligand, coordinating with metals like Co(II) or Ru(II) to form complexes (e.g., [Co(L2Br)₂(Cl)₂(CH₃OH)₂]). These complexes are characterized via:

  • UV-Vis Spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 400–600 nm range.
  • Single-Crystal Analysis : Confirms octahedral geometry and bond lengths (e.g., Co–N: 2.10–2.15 Å) .
  • Electrochemical Studies : Cyclic voltammetry reveals redox behavior, such as Co(II)/Co(III) transitions at ~0.5 V (vs. Ag/AgCl) .

Q. What computational strategies are used to predict the three-dimensional conformation and intermolecular interactions of this compound in crystal packing?

  • Methodology :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O, Br⋯π) contributing to crystal stability. For example, Br⋯π interactions (3.45 Å) stabilize layered packing .
  • Molecular Dynamics (MD) : Simulates solvent effects on solubility and aggregation behavior .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its pharmacological profile?

  • Methodology :

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., –NO₂) at the para-position of the phenyl ring improves antitubercular activity (MIC: 32 µg/mL vs. H37Rv) .
  • Bioisosteric Replacement : Replacing bromine with methyl or trifluoromethyl groups alters lipophilicity (logP) and membrane permeability, assessed via parallel artificial membrane permeability assays (PAMPA) .
  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) and CYP450 inhibition studies optimize metabolic stability .

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